Sodium heptadecanoate
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Overview
Description
Sodium heptadecanoate, also known as sodium margarate, is the sodium salt of heptadecanoic acid. Heptadecanoic acid, commonly referred to as margaric acid, is a saturated fatty acid with the molecular formula C17H34O2. This compound is represented by the molecular formula C17H33NaO2. This compound is typically found in trace amounts in the fat and milkfat of ruminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with sodium hydroxide. The reaction is as follows:
C17H34O2+NaOH→C17H33NaO2+H2O
In this reaction, heptadecanoic acid is dissolved in an appropriate solvent, and sodium hydroxide is added gradually under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: Industrial production of this compound involves the saponification of fats containing heptadecanoic acid. The fats are hydrolyzed in the presence of a strong base like sodium hydroxide, resulting in the formation of this compound and glycerol. The process is typically carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the terminal methyl group, forming heptadecanoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to heptadecanoic acid.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with other metal salts can lead to the formation of different heptadecanoate salts.
Major Products Formed:
Oxidation: Heptadecanoic acid derivatives.
Reduction: Heptadecanoic acid.
Substitution: Various metal heptadecanoates.
Scientific Research Applications
Sodium heptadecanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies involving fatty acid metabolism and lipid biochemistry.
Medicine: Investigated for its potential role in metabolic studies and as a component in certain pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium heptadecanoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and in facilitating various chemical reactions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
- Sodium palmitate (C16H31NaO2)
- Sodium stearate (C18H35NaO2)
- Sodium oleate (C18H33NaO2)
Comparison:
- Chain Length: Sodium heptadecanoate has a 17-carbon chain, whereas sodium palmitate and sodium stearate have 16 and 18 carbon chains, respectively.
- Saturation: this compound and sodium stearate are saturated fatty acids, while sodium oleate is unsaturated.
- Properties: this compound shares similar surfactant and emulsifying properties with these compounds but may exhibit different melting points and solubility characteristics due to its unique chain length .
This compound stands out due to its specific chain length and the resulting physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
1002-82-0 |
---|---|
Molecular Formula |
C17H34NaO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
sodium;heptadecanoate |
InChI |
InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |
InChI Key |
HHNMROJFRCMUJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O.[Na] |
1002-82-0 | |
Related CAS |
506-12-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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